[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
Overview
Description
3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE is a complex organic compound that features both isoxazole and benzimidazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved by reacting 2,6-dichlorobenzonitrile with acetone in the presence of a base to form 3-(2,6-dichlorophenyl)-5-methylisoxazole.
Formation of the Benzimidazole Ring: This involves the reaction of o-phenylenediamine with 5,6-dimethyl-1H-benzimidazole-2-thiol under acidic conditions.
Coupling Reaction: The final step involves coupling the isoxazole and benzimidazole intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the isoxazole ring.
Substitution: Both the isoxazole and benzimidazole rings can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may yield isoxazole alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound’s isoxazole and benzimidazole moieties are known for their antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound may be explored for their potential as drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features provided by the isoxazole and benzimidazole rings.
Mechanism of Action
The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes involved in oxidative stress pathways, while the benzimidazole ring can bind to DNA or proteins, affecting their function. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichlorophenyl)-5-methylisoxazole: Similar in structure but lacks the benzimidazole moiety.
5,6-Dimethyl-1H-benzimidazole: Contains the benzimidazole ring but lacks the isoxazole moiety.
Properties
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(5,6-dimethylbenzimidazol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2/c1-10-7-15-16(8-11(10)2)25(9-23-15)20(26)17-12(3)27-24-19(17)18-13(21)5-4-6-14(18)22/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJVKOMWHQRYJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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